TCID

概述

描述

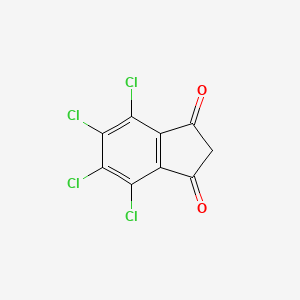

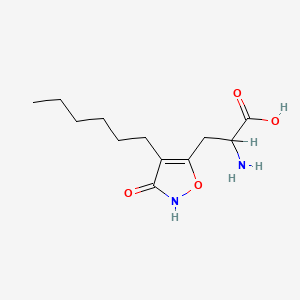

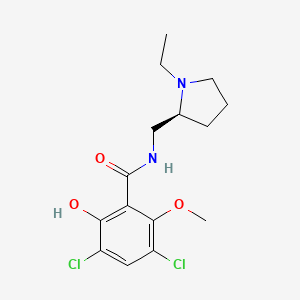

四氯茚满-1,3-二酮,通常称为 TCID,是一种有效且选择性抑制神经元泛素C-末端水解酶 L3 (UCH-L3) 的化合物。 该化合物因其能够减少脑干和脊髓初级神经元中甘氨酸转运蛋白 GlyT2 的泛素化而受到广泛关注 .

科学研究应用

四氯茚满-1,3-二酮具有广泛的科学研究应用,包括:

化学: 用作有机合成中的试剂,以及合成其他复杂分子的前体。

生物学: 用于涉及泛素-蛋白酶体系统的研究,特别是在抑制 UCH-L3。

医学: 因其能够调节蛋白质泛素化而被研究用于神经退行性疾病的潜在治疗应用。

工业: 用于开发新型材料,以及作为制药和农用化学品的中间体。

准备方法

合成路线和反应条件: 四氯茚满-1,3-二酮的合成通常涉及茚满-1,3-二酮的氯化。反应条件通常包括在受控温度下使用氯化剂,例如氯气或亚硫酰氯,以确保在茚满-1,3-二酮环的 4, 5, 6 和 7 位选择性氯化。

工业生产方法: 在工业环境中,四氯茚满-1,3-二酮的生产可能涉及大规模的氯化过程,并严格控制反应参数,以实现高产率和纯度。使用连续流动反应器和先进的纯化技术,如重结晶和色谱法,是确保最终产品质量的常见做法。

化学反应分析

反应类型: 四氯茚满-1,3-二酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成更高氧化态的衍生物。

还原: 还原反应可导致形成氯化程度较低的茚满-1,3-二酮衍生物。

取代: 可以发生卤素取代反应,其中氯原子被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化铝锂和硼氢化钠等还原剂。

取代: 亲核取代反应通常涉及如甲醇钠或叔丁醇钾等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生含有额外含氧官能团的四氯茚满-1,3-二酮衍生物,而还原可能产生部分脱氯的茚满-1,3-二酮化合物。

作用机制

四氯茚满-1,3-二酮的主要作用机制涉及抑制 UCH-L3,这是一种在泛素-蛋白酶体系统中发挥关键作用的酶。 通过抑制 UCH-L3,TCID 降低了神经元中甘氨酸转运蛋白 GlyT2 的泛素化,这会影响神经递质调节和神经元功能 .

相似化合物的比较

四氯茚满-1,3-二酮在其对 UCH-L3 的高选择性方面是独特的,优于其他泛素水解酶,例如 UCH-L1。类似的化合物包括:

四氯茚满-1,3-二酮衍生物: 这些化合物具有相同的核心结构,但在取代模式或其他官能团上有所不同。

其他 UCH 抑制剂: 像 LDN-57444 和 NU6027 这样的化合物也抑制泛素水解酶,但具有不同的选择性谱和效力。

四氯茚满-1,3-二酮的独特性在于它对 UCH-L3 的强效和选择性抑制,使其成为研究泛素-蛋白酶体系统及其在各种生物过程中的作用的有价值的工具 .

属性

IUPAC Name |

4,5,6,7-tetrachloroindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLAOWFFKWRNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369561 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30675-13-9 | |

| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Viral replication: Researchers use TCID50 to assess the ability of a virus to replicate in different cell types and under various conditions. [, , , ]

- Vaccine development: this compound50 is crucial for determining the potency of viral vaccines and assessing their effectiveness in inducing an immune response. [, , , , ]

- Antiviral drug efficacy: This method helps evaluate the effectiveness of antiviral drugs in inhibiting viral replication and reducing viral load. [, , ]

Q1: What is TCID50?

A1: this compound50 stands for 50% Tissue Culture Infective Dose. It represents the dilution of a virus required to infect 50% of a specific cell culture. It is a common method to quantify infectious virus titers. [, , ]

Q2: How is TCID50 determined?

A2: Serial dilutions of a virus-containing sample are prepared and added to susceptible cell cultures. After an incubation period, the cultures are examined for cytopathic effects (CPE), which are visible changes in the cells caused by viral infection. The dilution at which 50% of the cultures show CPE is used to calculate the this compound50. [, , ]

Q3: Why is TCID50 important in virology research?

A3: this compound50 is crucial for various aspects of virology research, including studying viral replication, evaluating vaccine efficacy, and assessing the effectiveness of antiviral drugs. [, , , , ]

Q4: Can you provide examples of how TCID50 is used in research?

A4: * In a study on influenza virus infectivity, researchers used this compound50 to determine how different fatty acid compositions in cell cultures affected viral production. []* Researchers investigated the virulence of different isolates of Piscirickettsia salmonis in coho salmon by determining the cumulative mortality rates at various this compound50 doses. []* A study evaluated the immunogenicity of a rabies vaccine by measuring the seroconversion rates in mice, foxes, and dogs after administering different this compound50 doses via various routes. []

Q5: What are the limitations of the TCID50 assay?

A5: The this compound50 assay can be time-consuming and labor-intensive. It also relies on the visual observation of CPE, which can be subjective and prone to variability. Furthermore, the assay requires standardized cell lines and culture conditions to ensure accurate and reproducible results. [, , ]

Q6: Are there alternative methods to quantify infectious virus titers?

A6: Yes, alternative methods include plaque assays, which count the number of virus-induced plaques formed on a cell monolayer, and quantitative PCR (qPCR), which measures the amount of viral nucleic acid present in a sample. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)